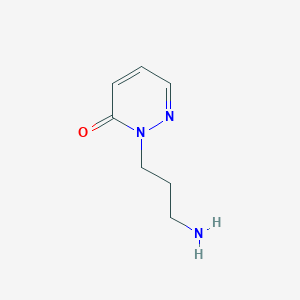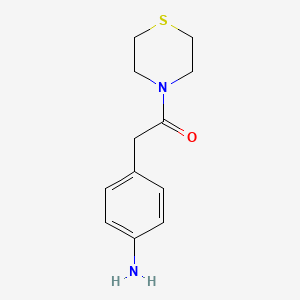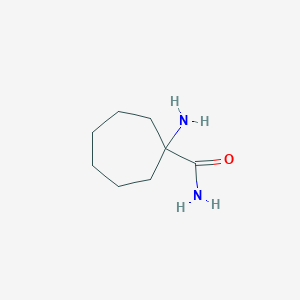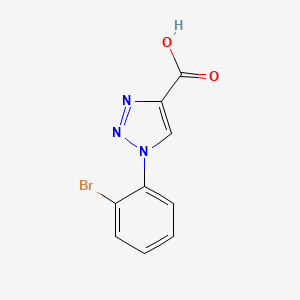
2-(3-Aminopropyl)pyridazin-3-on
Übersicht
Beschreibung
2-(3-aminopropyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-aminopropyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-aminopropyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Aktivität
Pyridazin-3(2H)-on-Derivate weisen nachweislich ausgeprägte entzündungshemmende Wirkungen auf . So wurde beispielsweise das 3,4-Dihydro-7-methyl-2H-pyridazino[4,5-b]-1,4-thiazin-8(7H)-on durch intramolekulare Cyclisierung von 4-Chlor-5-[2-Chlorethylamino]-2-methyl-3(2H)-pyridazinonen mit Natriumsulfid hergestellt. Diese Verbindungen erwiesen sich als signifikant entzündungshemmend .
Kardiovaskuläre Wirkungen
Diese Verbindungen sollen kardiovaskuläre Wirkungen wie blutdrucksenkende und herzstärkende Aktivitäten aufweisen . Ein neuartiges optisch reines Pyridazinonderivat wurde als nicht-prostanoischer PGI2-Agonist beschrieben. Es hemmte die ADP-induzierte Aggregation menschlicher Blutplättchen, was auf potenzielle kardiovaskuläre Vorteile hindeutet .
Analgetische und antinozizeptive Aktivitäten
Pyridazin-3(2H)-on-Derivate sind auch für ihre ausgeprägten analgetischen und antinozizeptiven Wirkungen bekannt .
Antiulzerative Aktivitäten
Diese Verbindungen sollen antiulzerative Wirkungen besitzen , die potenzielle therapeutische Vorteile bei gastrointestinalen Erkrankungen bieten.
Antidiabetische und antikonvulsive Aktivitäten
Neuere Berichte deuten darauf hin, dass Pyridazin-3(2H)-on-Derivate auch als Antidiabetika und Antikonvulsiva wirken können .
Antiasthmatische und antimikrobielle Aktivitäten
Pyridazin-3(2H)-on-Derivate wurden auch als Antiasthmatika und antimikrobielle Mittel beschrieben , was auf ihr Potenzial zur Behandlung von Atemwegserkrankungen und Infektionen hindeutet.
Antidepressive Aktivität
Pyridazin-3(2H)-on-Derivate zeigten ein breites Spektrum pharmakologischer Aktivitäten, darunter antidepressive .
Antitumoraktivität
Diese Verbindungen sollen auch Antitumoraktivitäten besitzen , was auf ihre potenzielle Verwendung in der Krebstherapie hindeutet.
Wirkmechanismus
Target of Action
It’s worth noting that pyridazinone derivatives, which include 2-(3-aminopropyl)pyridazin-3-one, have been reported to possess a wide range of pharmacological properties . These properties suggest that these compounds likely interact with multiple targets, including enzymes, receptors, and ion channels involved in various physiological processes.
Mode of Action
It’s known that many nonsteroidal anti-inflammatory and analgesic drugs act peripherally by blocking the production of prostaglandins through inhibition of cyclooxygenase (cox) enzymes . Given the reported anti-inflammatory and analgesic properties of pyridazinone derivatives , it’s plausible that 2-(3-Aminopropyl)pyridazin-3-one may also act through a similar mechanism.
Biochemical Pathways
Given the diverse pharmacological activities of pyridazinone derivatives , it’s likely that these compounds affect multiple biochemical pathways. For instance, their anti-inflammatory and analgesic properties suggest they may impact the arachidonic acid pathway, which is involved in the production of prostaglandins and other inflammatory mediators.
Result of Action
Given the reported pharmacological properties of pyridazinone derivatives , it’s likely that these compounds exert their effects at the molecular and cellular levels by modulating the activity of their target proteins, thereby altering cellular functions and physiological processes.
Eigenschaften
IUPAC Name |
2-(3-aminopropyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-4-2-6-10-7(11)3-1-5-9-10/h1,3,5H,2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGUGFSSJHJYKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1517587.png)
amine](/img/structure/B1517588.png)
amine](/img/structure/B1517589.png)


![2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid](/img/structure/B1517598.png)



![5-(chloromethyl)-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B1517602.png)
![1-{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1517603.png)

![1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one](/img/structure/B1517606.png)
